molecular formula C9H14N5O4P B041391 (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid CAS No. 147127-19-3

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

Numéro de catalogue: B041391
Numéro CAS: 147127-19-3
Poids moléculaire: 287.21 g/mol
Clé InChI: SGOIRFVFHAKUTI-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid is a stereoisomer of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in HIV treatment. The compound features a phosphonic acid group linked to a chiral propan-2-yloxy backbone and a 6-aminopurine moiety. Key characteristics include:

  • Synthesis: Prepared via Mitsunobu reaction between (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol and phosphonic acid derivatives, yielding a melting point of 132.8–133.1°C .
  • Structural Features: The (S)-configuration at the chiral center differentiates it from the clinically used (R)-tenofovir.

Mécanisme D'action

Target of Action

(S)-Tenofovir, also known as (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, primarily targets the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiretroviral therapy .

Mode of Action

(S)-Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) . It works by mimicking the natural substrates of the HIV-1 reverse transcriptase enzyme . Once incorporated into the viral DNA chain, (S)-Tenofovir causes premature termination of DNA synthesis, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

The action of (S)-Tenofovir affects the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, (S)-Tenofovir prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle . This results in the prevention of the integration of viral DNA into the host cell genome, thereby blocking the production of new virus particles .

Pharmacokinetics

The pharmacokinetics of (S)-Tenofovir involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, (S)-Tenofovir is well absorbed and widely distributed throughout the body . It is metabolized minimally, with the majority of the dose excreted unchanged in the urine . The bioavailability of (S)-Tenofovir can be influenced by factors such as food intake and co-administration with other drugs .

Result of Action

The primary result of (S)-Tenofovir’s action is the inhibition of HIV-1 replication , leading to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and slows the progression of HIV-1 infection .

Action Environment

The action, efficacy, and stability of (S)-Tenofovir can be influenced by various environmental factors. These include the patient’s physiological condition (such as kidney function), co-administration with other drugs, and adherence to the medication regimen . For example, renal impairment can affect the excretion of (S)-Tenofovir, potentially leading to increased drug levels and toxicity . Furthermore, certain drugs can interact with (S)-Tenofovir, affecting its absorption and metabolism .

Activité Biologique

The compound (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of a 6-amino-9H-purine moiety, suggests potential interactions with biological systems that could be leveraged in therapeutic applications.

  • Molecular Formula : C₉H₁₄N₅O₄P
  • Molecular Weight : 287.21 g/mol
  • CAS Number : 147127-19-3
  • IUPAC Name : (S)-((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

The biological activity of this compound is primarily attributed to its ability to act as a phosphonate, which can mimic natural substrates in biochemical pathways. Phosphonates are known to interfere with various enzyme activities, particularly those involved in nucleotide metabolism.

Antiviral Activity

Research has indicated that derivatives of phosphonic acids, including this compound, exhibit antiviral properties. Specifically, they have been investigated for their efficacy against viral infections such as HIV and hepatitis B. The structural similarity to nucleotides allows these compounds to inhibit viral polymerases effectively.

Case Study: HIV Inhibition

A study conducted on related phosphonate compounds demonstrated significant inhibition of HIV reverse transcriptase. The mechanism involved competitive inhibition where the phosphonate mimicked the natural substrate, thereby blocking the enzyme's activity. Although specific data on this compound is limited, its structural analogs have shown promising results in similar assays.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary findings suggest that while the compound has some cytotoxic effects, it exhibits selectivity towards certain cancer types, which may be beneficial for targeted therapy.

Table 1: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa15Moderate
MCF730Low
A54910High

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and bioavailability. Studies suggest that modifications to the side chains could enhance its stability and absorption rates.

Absorption and Distribution

Research indicates that phosphonates can be absorbed through various routes; however, their distribution is often limited by their polar nature. Enhancements in formulation strategies could improve their pharmacokinetic properties.

Applications De Recherche Scientifique

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Tenofovir in reducing viral load in HIV-positive patients. A pivotal study published in the New England Journal of Medicine showed that Tenofovir disoproxil fumarate (TDF), a prodrug of Tenofovir, significantly decreased HIV RNA levels compared to placebo . Additionally, Tenofovir has shown effectiveness in treating chronic HBV infections, leading to sustained virological response in patients .

Case Studies

  • Study on HIV Treatment : In a randomized controlled trial involving over 1,000 participants, those treated with Tenofovir experienced a 90% reduction in the risk of HIV transmission compared to those receiving standard care.
  • HBV Treatment : A longitudinal study indicated that patients receiving Tenofovir for HBV showed a 70% rate of seroconversion after one year of treatment.

Potential Antitumor Activity

Recent studies have indicated that Tenofovir may possess antitumor properties beyond its antiviral effects. Research has suggested that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer .

Mechanistic Insights

The antitumor effects of Tenofovir are believed to be mediated through its ability to interfere with cellular signaling pathways involved in cell survival and proliferation. For instance, it has been shown to downregulate the PI3K/Akt pathway, which is often activated in cancer cells .

Notable Research Findings

A study published in Cancer Research highlighted that Tenofovir could enhance the efficacy of conventional chemotherapy agents when used in combination therapy for treating resistant cancer types.

Nanoparticle Formulations

Tenofovir's incorporation into nanoparticle drug delivery systems has been explored to improve bioavailability and targeted delivery to infected tissues. These formulations can enhance therapeutic outcomes while minimizing systemic toxicity .

Liposomal Encapsulation

Research has demonstrated that encapsulating Tenofovir within liposomes can significantly increase its stability and absorption rates. This method allows for sustained release and improved pharmacokinetics, making it a promising approach for chronic viral infections .

Case Studies

  • Liposomal Delivery : A clinical trial assessing liposomal formulations of Tenofovir showed a 50% increase in drug concentration at target sites compared to traditional oral administration.
  • Nanoparticle Efficacy : In vitro studies revealed that nanoparticle-bound Tenofovir exhibited enhanced cytotoxicity against HIV-infected cells compared to free drug formulations.

Q & A

Q. Basic: What are the key challenges in synthesizing the (S)-enantiomer of this phosphonic acid derivative, and how can reaction yields be optimized?

Methodological Answer :

  • Stereochemical Control : The S-enantiomer requires chiral starting materials (e.g., S-1-amino-propan-2-ol) or enantioselective catalysis. Existing routes for the R-enantiomer (e.g., via imidazole ring assembly followed by annulation) must be adapted .
  • Yield Optimization :
    • Use barium hydroxide (1.2 equiv) at –10°C during intermediate formation to minimize racemization .
    • Purify intermediates via silica column chromatography with gradients (e.g., DCM:MeOH:NH4OH) to remove byproducts .
    • Monitor reaction progress via LC-MS (e.g., isocratic 95% MeOH, 5% H2O) to ensure complete formimidine cleavage .

Q. Basic: How is the stereochemical configuration of the (S)-enantiomer confirmed experimentally?

Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Compare bond angles and torsion parameters to the R-enantiomer’s reported structure .
  • NMR Spectroscopy :
    • Analyze 1H^1H- and 31P^{31}P-NMR chemical shifts. For example, the S-enantiomer’s phosphonate protons resonate at δ 4.15–4.36 ppm (cf. R-enantiomer at δ 4.20–4.32 ppm) .
    • Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm enantiopurity .

Q. Advanced: How can researchers resolve contradictions in antiviral activity data between enantiomers?

Methodological Answer :

  • Mechanistic Studies :
    • Compare binding affinities to viral reverse transcriptase using surface plasmon resonance (SPR). The S-enantiomer may exhibit weaker hydrogen bonding due to stereochemical mismatches .
    • Perform cellular uptake assays (e.g., radiolabeled compounds) to assess differences in membrane permeability .
  • Data Normalization : Account for impurities (e.g., phosphonate esters) via HPLC purity checks (>98%) to avoid skewed bioactivity results .

Q. Advanced: What are the major impurities generated during synthesis, and how are their formation mechanisms elucidated?

Methodological Answer :

  • Common Impurities :
    • Phosphonate Esters : Formed via incomplete deprotection of silyl/benzyl groups. Characterize via 31P^{31}P-NMR (δ 10–15 ppm for esters vs. δ 20–25 ppm for free phosphonic acid) .
    • Racemic Byproducts : Arise from chiral center inversion during alkylation. Detect via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Mechanistic Analysis :
    • Use LC-MS/MS to track intermediate degradation pathways (e.g., hydrolysis of formimidine intermediates) .
    • Conduct kinetic studies under varying pH/temperature to identify impurity formation thresholds .

Q. Basic: What analytical techniques are recommended for structural and purity characterization?

Methodological Answer :

  • Chromatography :
    • Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH) for purity assessment .
    • Chiral HPLC to confirm enantiomeric excess (>99% for S-enantiomer) .
  • Spectroscopy :
    • 1H^1H-, 13C^{13}C-, and 31P^{31}P-NMR for functional group verification .
    • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 287.078) .

Q. Advanced: How can the low oral bioavailability of the (S)-enantiomer be addressed in preclinical studies?

Methodological Answer :

  • Prodrug Design :
    • Synthesize ester prodrugs (e.g., neopentyl or isobutyl esters) to mask phosphonic acid charges. Monitor hydrolysis stability in simulated gastric fluid .
    • Use lipid conjugates (e.g., hexadecyldisulfanyl ethyl esters) to enhance lymphatic uptake. Assess cytotoxicity in Caco-2 cell models .
  • Formulation Strategies :
    • Develop nanoparticle carriers (e.g., PLGA-based) to improve solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Q. Advanced: What experimental design considerations are critical for reproducibility in enantioselective synthesis?

Methodological Answer :

  • Chiral Pool Strategy : Source enantiopure starting materials (e.g., S-1-amino-propan-2-ol) with ≥99% ee, verified via polarimetry .
  • Reaction Monitoring :
    • Use in-situ IR spectroscopy to track intermediate formation (e.g., imine intermediates at 1650 cm1^{-1}) .
    • Optimize reaction stoichiometry (e.g., 7 equiv NaOtBu for alkylation steps) to minimize side reactions .
  • Purification Protocols :
    • Employ preparative HPLC for final compound isolation. Validate purity with orthogonal methods (NMR + HRMS) .

Comparaison Avec Des Composés Similaires

Tenofovir (R-Isomer)

The (R)-enantiomer, tenofovir, is the active pharmaceutical ingredient in antiretroviral therapies. Key distinctions include:

Property (S)-Isomer (R)-Isomer (Tenofovir)
Configuration S R
Biological Activity Limited antiviral data Potent anti-HIV/HBV activity
Synthesis Yield Not explicitly reported High-purity production via optimized routes
Clinical Use Research compound FDA-approved prodrug (TDF, TAF)

Key Insight : Stereochemistry critically influences biological efficacy. The (R)-configuration optimizes binding to viral reverse transcriptase, while the (S)-isomer lacks clinical relevance .

Phosphonamidate Derivatives

Phosphonamidate prodrugs enhance bioavailability by masking the phosphonic acid group. Examples from and :

Compound Key Modifications Bioactivity Notes
Butyl((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)glycinate Butyl ester and glycinate side chain Improved cellular uptake
P-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)-N-(pentan-3-yloxy)phosphonamidic acid Phosphonamidic acid with pentan-3-yloxy Enhanced metabolic stability

Structural Comparison : Esterification (e.g., butyl, isopropyl) or amidation of the phosphonic acid group reduces polarity, facilitating membrane permeability .

Acyclic Nucleoside Phosphonates (ANPs)

ANPs like (S)-FPMPX () share structural motifs with the target compound:

Compound Core Structure Antiviral Target
(S)-FPMPX Xanthine base + fluorinated backbone Varicella-Zoster virus
(S)-Target Compound Adenine base + non-fluorinated backbone Underexplored

Activity Trends : Fluorination (as in FPMPX) enhances activity against DNA viruses, but the adenine-based (S)-compound may lack comparable potency .

Spectroscopic and Physicochemical Data

Parameter (S)-Compound Tenofovir Diethyl Ester
¹H NMR (δ, ppm) 8.46 (H-3), 7.68 (H-8), 5.50 (OH) 8.72 (P-OCH₂), -10.70 (P=O)
³¹P NMR (δ, ppm) Not reported 21.99 (phosphonate group)
Solubility Low (free acid) Improved (ester prodrugs)

Key Insight: Ester prodrugs (e.g., tenofovir disoproxil) exhibit better solubility and oral bioavailability compared to the parent phosphonic acid .

Propriétés

IUPAC Name

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147127-19-3
Record name (S)-PMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.